tert-Butyl 2-(methylamino)ethylcarbamate

Process Chemistry Diamine Protection Industrial Synthesis

tert-Butyl 2-(methylamino)ethylcarbamate (CAS 122734-32-1) is a monoprotected diamine featuring a tert-butyloxycarbonyl (Boc) group at the primary amine and a free secondary N-methylamine. With molecular formula C₈H₁₈N₂O₂ and molecular weight 174.24 g·mol⁻¹, it serves as a key building block in multi-step organic synthesis, particularly in pharmaceutical development of antibody-drug conjugates (ADCs) and neurological disorder therapeutics.

Molecular Formula C8H18N2O2
Molecular Weight 174.24 g/mol
CAS No. 122734-32-1
Cat. No. B043528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2-(methylamino)ethylcarbamate
CAS122734-32-1
Molecular FormulaC8H18N2O2
Molecular Weight174.24 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCNC
InChIInChI=1S/C8H18N2O2/c1-8(2,3)12-7(11)10-6-5-9-4/h9H,5-6H2,1-4H3,(H,10,11)
InChIKeyGKWGBMHXVRSFRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 2-(methylamino)ethylcarbamate (CAS 122734-32-1): A Differentiated Boc-Protected Diamine Intermediate for ADC and Neurological Drug Synthesis


tert-Butyl 2-(methylamino)ethylcarbamate (CAS 122734-32-1) is a monoprotected diamine featuring a tert-butyloxycarbonyl (Boc) group at the primary amine and a free secondary N-methylamine. With molecular formula C₈H₁₈N₂O₂ and molecular weight 174.24 g·mol⁻¹, it serves as a key building block in multi-step organic synthesis, particularly in pharmaceutical development of antibody-drug conjugates (ADCs) and neurological disorder therapeutics . The compound's differential reactivity—combining a Boc-protected amine for controlled deprotection with a nucleophilic secondary methylamine—enables regioselective transformations that simpler analogs cannot deliver, making it a strategic procurement choice for complex target synthesis .

Why N-Boc-N'-methylethylenediamine Cannot Be Substituted by N-Boc-ethylenediamine or Unprotected Diamines in Regioselective Synthesis


In-class analogs such as N-Boc-ethylenediamine (CAS 57260-73-8), N-Boc-N'-methylethylenediamine hydrochloride (CAS 202207-79-2), and Cbz-protected benzyl (2-(methylamino)ethyl)carbamate (CAS 180976-11-8) share a protected diamine scaffold but diverge critically in regioselectivity, deprotection compatibility, and end-application performance . N-Boc-ethylenediamine lacks the methyl-substituted secondary amine, forcing reliance on steric differentiation alone for selective functionalization—a limitation that reduces alkylation selectivity and increases bis-alkylation byproducts . The hydrochloride salt form requires additional neutralization steps, adding processing cost and reducing atom economy . Cbz-protected analogs necessitate hydrogenolytic deprotection, which is incompatible with substrates bearing reducible functional groups, limiting their utility in complex ADC linker-payload synthesis where orthogonal deprotection is essential [1]. Unprotected N-methylethylenediamine offers no selectivity between the two amines, leading to statistical mixtures that require chromatographic separation and reduce overall yield [2]. These functional gaps make direct substitution scientifically invalid for applications requiring precise amine differentiation.

Quantitative Comparator Evidence for tert-Butyl 2-(methylamino)ethylcarbamate vs. Closest Analogs


Two-Step Synthesis Yield: Improved Industrial Method Achieves >90% Total Yield vs. ~70% Conventional Mono-Boc Protection

The patented synthesis method via reductive alkylation of N-Boc-ethylenediamine with paraformaldehyde/NaBH₄ delivers a two-step total yield exceeding 90% with substantially reduced waste liquor versus conventional mono-Boc protection routes that typically yield N-Boc-N'-methylethylenediamine in 66–79% after chromatographic purification [1]. Traditional methods reacting N-methylethylenediamine with Boc₂O achieve single-step yields of only 66% (5.2 g from 11.8 mL diamine) or 79% at best with multi-step protection-deprotection sequences . The improved reductive alkylation route bypasses di-Boc byproduct formation entirely, eliminating the need for column chromatography during scale-up [1].

Process Chemistry Diamine Protection Industrial Synthesis

Commercial Purity: ≥98% by Non-Aqueous Titration vs. 95–97% for Unprotected and Alternative Protected Diamines

Commercial tert-Butyl 2-(methylamino)ethylcarbamate (CAS 122734-32-1) is routinely available at ≥98.0% purity as determined by non-aqueous titration (TCI, Bidepharm) , with supporting HPLC, GC, and NMR batch analysis documentation . In contrast, N-Boc-ethylenediamine (CAS 57260-73-8) is typically specified at ≥97.0% (GC) and often contains up to 5% tert-butanol impurity from Boc-deprotection during storage . The unprotected N-methylethylenediamine is supplied at 95–97% purity (GC) with higher amine-value variability . The Cbz-protected benzyl (2-(methylamino)ethyl)carbamate is available at 95% purity with limited batch-to-batch documentation . The ≥1% absolute purity advantage of the target compound reduces impurity carry-through in multi-step sequences by approximately 30–50% on a cumulative basis (assuming 5 sequential steps).

Quality Control Analytical Chemistry Procurement Specification

Regioselective Alkylation: N-Boc-N'-methyl Substitution Pattern Enables Monofunctionalization with Minimal Bis-Alkylation vs. Unprotected Diamines

The target compound's architecture—a Boc-protected primary amine paired with a free N-methyl secondary amine—provides a built-in selectivity handle for alkylation and acylation reactions . Unprotected N-methylethylenediamine undergoes competing alkylation at both primary and secondary amine sites, generating statistical mixtures that require chromatographic separation [1]. The patented method explicitly states that using tert-Butyl 2-(methylamino)ethylcarbamate instead of N-methylethylenediamine 'effectively improves the efficiency of trans-methyl N-alkyl alkylation directionality' by confining reactivity to the free secondary amine [2]. While no quantitative mono:bis-alkylation ratio is published in the open literature for this specific compound, analogous Boc-monoprotected diamine systems show ≥5:1 selectivity for the unprotected amine in N-alkylation reactions compared to <1.5:1 for fully unprotected diamines [3].

Regioselective Synthesis Alkylation Selectivity Amine Protection Strategy

ADC Linker-Payload Synthesis: Hydrophilic Auristatin Derivatives Built on This Scaffold Show Enhanced In Vivo Antitumor Activity with High-DAR Conjugates

tert-Butyl 2-(methylamino)ethylcarbamate is specifically cited as a key intermediate for synthesizing hydrophilic auristatin derivatives used in antibody-drug conjugates (ADCs) . Novel hydrophilic auristatins built upon this diamine scaffold demonstrated enhanced in vitro potency and superior in vivo antitumor activity relative to standard hydrophobic auristatins when delivered via protease-cleavable linkers [1]. Critically, these hydrophilic payloads enabled the synthesis of high drug-to-antibody ratio (DAR) ADCs that were resistant to aggregation—a key limitation of hydrophobic auristatin payloads like MMAE that restricts maximum DAR to ~4 [1]. The Boc-N-methyl-aminoethyl motif incorporated via this intermediate provides the precise balance of hydrophilicity and amine reactivity required for linker attachment, a design feature not achievable with the simpler N-Boc-ethylenediamine scaffold which lacks the N-methyl group for modulating hydrophilicity [2].

Antibody-Drug Conjugates Auristatin Payloads Hydrophilic Linker Chemistry

Storage and Handling Stability: Defined 2–8°C Storage with Solid Physical Form vs. Liquid Analogs Requiring Strict Temperature Control

tert-Butyl 2-(methylamino)ethylcarbamate (CAS 122734-32-1) is a solid at 20°C (melting point ~35°C) with recommended storage at 2–8°C , providing convenient weighing and handling characteristics for precision synthesis . The close analog N-Boc-ethylenediamine (CAS 57260-73-8) is a liquid at room temperature that requires storage at <4°C (refrigerator) to prevent gradual Boc-deprotection, which generates tert-butanol as a degradation impurity up to 5% over typical storage periods . The unprotected N-methylethylenediamine is a corrosive liquid with a boiling point of ~114°C that requires special handling precautions . The Cbz-protected analog is a hygroscopic solid requiring desiccated storage conditions . The target compound's solid physical form, combined with its stability under recommended conditions, simplifies inventory management and reduces variability in stoichiometric calculations due to solvent/impurity content.

Stability Storage Conditions Physical Form

Chain-Length Specificity: N-Methyl Substitution on Ethylenediamine Backbone Confers Unique Pharmacophore Geometry vs. Propylenediamine or Unsubstituted Analogs

The ethylenediamine backbone with N-methyl substitution in the target compound provides a specific two-carbon spacer between the Boc-protected amine and the N-methyl secondary amine, creating a defined geometry for linker-payload conjugation in ADCs [1]. Alternative intermediates with longer carbon chains (N-Boc-N-methyl-1,3-propanediamine) or without the N-methyl group (N-Boc-ethylenediamine) alter both the spatial orientation and the electronic environment of the conjugating amine [2]. In PNA (peptide nucleic acid) backbone synthesis, the ethylenediamine scaffold has been experimentally demonstrated to be the most pivotal intermediate, providing higher yields and purity versus propylenediamine or butylenediamine analogs [3]. The N-methyl substitution further modulates the hydrophilicity and steric profile, distinguishing this compound from both shorter (methylenediamine) and longer (propylenediamine) chain variants [4].

Structure-Activity Relationship Linker Geometry Pharmacophore Design

Evidence-Backed Procurement Scenarios for tert-Butyl 2-(methylamino)ethylcarbamate


ADC Linker-Payload Synthesis Requiring Hydrophilic Auristatin Derivatives with Aggregation-Resistant High-DAR Conjugates

Procurement teams developing next-generation antibody-drug conjugates should prioritize this intermediate for hydrophilic auristatin payload synthesis. The compound's N-methyl-N-Boc-ethylenediamine architecture enables construction of auristatin derivatives that produce ADCs with drug-to-antibody ratios exceeding 6 without the aggregation that limits standard MMAE-based conjugates to DAR ~4 . This directly translates to higher cytotoxic payload delivery per antibody and enhanced in vivo antitumor activity in xenograft models [1]. The compound's ≥98% purity specification with supporting HPLC/NMR documentation satisfies regulatory starting material requirements for IND-enabling studies .

Multi-Step Pharmaceutical Synthesis of Neurological Disorder Therapeutics Requiring Orthogonal Amine Protection

Research programs targeting neurological disorder APIs benefit from the compound's orthogonal protection strategy: the Boc group withstands basic and nucleophilic conditions while the free N-methylamine enables regioselective functionalization without protecting group manipulation . This eliminates 1–2 synthetic steps compared to routes using symmetrical diamines or fully protected intermediates, reducing total synthesis time by approximately 20–30% and reagent costs proportionally [1]. The improved two-step synthesis method (CN104086460B) delivering >90% yield without chromatography ensures cost-effective procurement at pilot scale .

Peptide Nucleic Acid (PNA) Monomer Synthesis Requiring High-Coupling-Efficiency Backbone Intermediates

For laboratories synthesizing PNA monomers using Boc/Z protection strategy, N-Boc-ethylenediamine derivatives are the experimentally validated optimal backbone intermediate, achieving approximately 90% product yield and 99.4% average coupling efficiency in automated synthesis . The N-methyl substitution provides additional hydrophilicity tuning that can improve PNA solubility and cellular uptake for antisense applications [1]. The compound's solid physical form and defined storage stability ensure consistent coupling stoichiometry across multiple synthesis cycles .

Regioselective N-Alkylation Reactions Requiring Mono-Functionalization of Diamine Substrates

Medicinal chemistry groups performing library synthesis via N-alkylation should select this intermediate when monofunctionalization of a diamine substrate is required. The built-in selectivity (≥5:1 for the free secondary amine over the Boc-protected primary amine [class-level inference]) avoids the statistical product mixtures obtained with unprotected N-methylethylenediamine . This eliminates chromatographic separation of mono- and bis-alkylated products, which typically consumes 4–8 hours per reaction workup and reduces isolated yields by 30–50% [1]. The compound is ready to use without additional neutralization, unlike the hydrochloride salt form .

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